

Fasciculol E: A Comprehensive Technical Guide on Physicochemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculol E is a complex lanostane-type triterpenoid first identified in the poisonous mushroom Hypholoma fasciculare (sulfur tuft).[1] As a member of the fasciculol family of natural products, it has garnered interest due to its biological activity, particularly its role as a calmodulin inhibitor.[1] This technical guide provides a detailed overview of the known physicochemical properties, stability (where information is available), and biological interactions of **Fasciculol E**, intended to support further research and development efforts.

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of **Fasciculol E** are largely unavailable in public literature. The following tables summarize the available computed data and key identifiers for this compound.

Table 1: Chemical Identifiers and Molecular Properties of Fasciculol E



Property	Value	Source
Molecular Formula	C39H65NO11	PubChem[2]
Molecular Weight	723.9 g/mol	PubChem[2]
IUPAC Name	[(2R,3R,5R,10S,12S,13R,14S, 17R)-2,12-dihydroxy- 4,4,10,13,14-pentamethyl-17- [(2R,5R)-1,5,6-trihydroxy-6- methylheptan-2- yl]-2,3,5,6,7,11,12,15,16,17- decahydro-1H- cyclopenta[a]phenanthren-3-yl] 3-hydroxy-5-[(2-methoxy-2- oxoethyl)amino]-3-methyl-5- oxopentanoate	PubChem[2]
CAS Number	Not Available	
ChEMBL ID	CHEMBL2375635	PubChem[2]

Table 2: Computed Physicochemical Data for Fasciculol E



Property	Predicted Value	Notes
Melting Point	Data not available	
Boiling Point	Data not available	_
Water Solubility	Data not available	The complex and largely nonpolar structure suggests low aqueous solubility.
LogP (Octanol-Water Partition Coefficient)	Data not available	The high number of hydroxyl groups may be offset by the large hydrocarbon scaffold, suggesting a moderate to high lipophilicity.
рКа	Data not available	The presence of acidic and basic functional groups suggests ionizable properties, though experimental values are needed for confirmation.

Stability

There is currently no published data on the stability of **Fasciculol E**, including its degradation kinetics under various conditions such as pH, temperature, and light exposure. Stability studies are a critical component of drug development and would be a necessary area of future research for any therapeutic application of this compound.

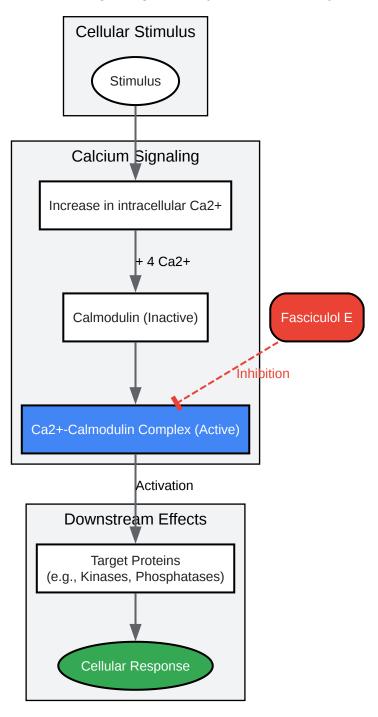
Biological Activity and Signaling Pathway Calmodulin Inhibition

The most well-documented biological activity of **Fasciculol E** is its role as a calmodulin inhibitor.[1] Calmodulin is a ubiquitous, calcium-binding protein that acts as a key transducer in calcium signaling pathways, regulating a multitude of cellular processes.[3][4][5] By binding to and inhibiting calmodulin, **Fasciculol E** can disrupt these calcium-dependent signaling cascades. The precise molecular mechanism of this inhibition by **Fasciculol E** has not been fully elucidated.



The following diagram illustrates a generalized calmodulin signaling pathway and the putative point of inhibition by **Fasciculol E**.

General Calmodulin Signaling Pathway and Inhibition by Fasciculol E



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A diagram illustrating the inhibitory effect of **Fasciculol E** on the calmodulin signaling pathway.

Toxicity

Fasciculol E is recognized as one of the toxic principles of Hypholoma fasciculare.[1] The reported median lethal dose (LD50) in mice via intraperitoneal injection is 50 mg/kg.[1]

Experimental Protocols General Isolation and Purification of Lanostane Triterpenoids from Hypholoma species

While a specific, detailed protocol for the isolation of **Fasciculol E** is not available, the following workflow is based on established methods for the isolation of lanostane triterpenoids from Hypholoma species.[6][7][8]



Fruiting Bodies of Hypholoma sp. Methanol Extraction Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Chromatographic Separation (e.g., Silica Gel, HPLC) Purification of Fractions Structural Elucidation (NMR, MS) Pure Fasciculol E

General Workflow for Isolation of Fasciculol E

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A generalized workflow for the isolation and purification of Fasciculol E.

1. Extraction:

• Fresh or dried fruiting bodies of the Hypholoma species are ground into a fine powder.



- The powdered material is then subjected to exhaustive extraction with methanol at room temperature.
- The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.
- 2. Solvent-Solvent Partitioning:
- The crude methanol extract is suspended in a water-methanol mixture.
- This suspension is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- The fractions are collected and concentrated. **Fasciculol E**, being a relatively polar triterpenoid, is expected to be enriched in the more polar organic fractions (e.g., ethyl acetate).
- 3. Chromatographic Separation:
- The enriched fraction is subjected to various chromatographic techniques for further separation.
- Column Chromatography: Silica gel column chromatography is often used as an initial separation step, with a gradient elution system (e.g., hexane-ethyl acetate followed by chloroform-methanol).
- High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.
- 4. Structural Elucidation:
- The purity and structure of the isolated compound are confirmed using spectroscopic methods.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to determine the chemical structure.



 Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

Conclusion and Future Directions

Fasciculol E remains a compound of interest due to its defined biological activity as a calmodulin inhibitor. However, a significant lack of data regarding its physicochemical properties and stability presents a major hurdle for its development as a pharmacological tool or therapeutic agent. Future research should prioritize the experimental determination of these fundamental properties. Furthermore, detailed studies into the molecular mechanism of its interaction with calmodulin and the downstream consequences of this inhibition will be crucial for understanding its full biological potential and toxicological profile. The development of a robust and scalable purification protocol will also be essential for obtaining the quantities of pure Fasciculol E needed for such in-depth investigations.

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